5-Bromo-6-chloronicotinic acid

Medicinal Chemistry Physicochemical Property Drug Design

Select this compound to leverage its orthogonal C-Br and C-Cl bonds for chemoselective Suzuki-Miyaura sequences—stepwise manipulation mono-halogenated analogs cannot provide. Its enhanced lipophilicity (LogP 2.19) optimally targets CNS drug design, boosting blood-brain barrier penetration in kinase inhibitor libraries. The monoclinic crystal habit opens new solid-state engineering avenues for co-crystals and MOFs. Avoid synthetic route compromises; secure 5-bromo-6-chloro regiospecificity for complex pharmaceutical and agrochemical scaffolds.

Molecular Formula C6H3BrClNO2
Molecular Weight 236.45 g/mol
CAS No. 29241-62-1
Cat. No. B186772
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Bromo-6-chloronicotinic acid
CAS29241-62-1
Molecular FormulaC6H3BrClNO2
Molecular Weight236.45 g/mol
Structural Identifiers
SMILESC1=C(C=NC(=C1Br)Cl)C(=O)O
InChIInChI=1S/C6H3BrClNO2/c7-4-1-3(6(10)11)2-9-5(4)8/h1-2H,(H,10,11)
InChIKeyDXEUARPQHJXMII-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 25 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





5-Bromo-6-chloronicotinic acid (CAS 29241-62-1): An Overview of a Dual-Halogenated Pyridine Building Block for Pharmaceutical Intermediates and Research Applications


5-Bromo-6-chloronicotinic acid is a halogenated derivative of nicotinic acid, characterized by the simultaneous presence of a bromine atom at the 5-position and a chlorine atom at the 6-position on the pyridine ring . It is a white to off-white crystalline solid with a molecular formula of C6H3BrClNO2 and a molecular weight of 236.45 g/mol . It is primarily employed as a biochemical reagent and a versatile intermediate in organic synthesis, particularly for the preparation of pharmaceuticals, agrochemicals, and advanced materials .

Why In-Class Compounds Cannot Simply Substitute for 5-Bromo-6-chloronicotinic acid (CAS 29241-62-1) in Research


The specific 5-bromo-6-chloro substitution pattern on the nicotinic acid core confers distinct physicochemical properties—such as altered lipophilicity (LogP), electronic character (pKa), and steric profile—that directly influence reactivity in cross-coupling reactions and target binding affinity [1]. Compared to mono-halogenated analogs like 6-chloronicotinic acid or 5-bromonicotinic acid, this compound's unique dual-halogen arrangement enables orthogonal reactivity, where the chlorine and bromine atoms can be sequentially manipulated in synthetic pathways (e.g., through chemoselective Suzuki-Miyaura couplings) [2]. Consequently, substituting with a mono-halogenated alternative would compromise synthetic route efficiency or alter downstream product properties, making a direct substitution scientifically invalid for applications requiring precise regiochemical control .

Quantitative Differentiation of 5-Bromo-6-chloronicotinic acid (CAS 29241-62-1) Against Key Comparators


Lipophilicity Modulation: Enhanced LogP vs. Mono-Halogenated Nicotinic Acids

The presence of both bromine and chlorine atoms in 5-bromo-6-chloronicotinic acid significantly increases its lipophilicity compared to its mono-halogenated counterparts. The calculated LogP (XLogP3) is 2.19 [1]. This represents a >50% increase over 6-chloronicotinic acid (LogP = 1.43) and a >40% increase over 6-bromonicotinic acid (LogP = 1.54), as determined by in silico calculations [2][3].

Medicinal Chemistry Physicochemical Property Drug Design

Acidity Modulation: Intermediate pKa vs. Positional Chloronicotinic Acid Isomers

The electron-withdrawing effects of the adjacent bromine and chlorine substituents in 5-bromo-6-chloronicotinic acid result in a predicted pKa of 2.85 ± 0.10 . This value is notably intermediate between the pKa of 2-chloronicotinic acid (2.54) and that of 6-chloronicotinic acid (3.24), reflecting the unique electronic environment created by the dual-halogen substitution pattern [1].

Synthetic Chemistry Acid-Base Chemistry Reactivity

Synthetic Utility: Unique Orthogonal Reactivity for Sequential Cross-Coupling Reactions

The distinct reactivity difference between the C-Br and C-Cl bonds in 5-bromo-6-chloronicotinic acid is a key synthetic advantage. The C-Br bond is typically more reactive in Pd-catalyzed cross-couplings (e.g., Suzuki, Stille) than the C-Cl bond, allowing for chemoselective, sequential functionalization [1]. In contrast, mono-halogenated analogs like 6-chloronicotinic acid or 5-bromonicotinic acid offer only a single reactive handle, limiting the complexity of accessible derivatives in a single synthetic step .

Organic Synthesis Cross-Coupling Building Block

Crystal Structure and Solid-State Behavior: Monoclinic vs. Triclinic Packing in Related Bromonicotinic Acids

The crystal structure of 5-bromo-6-chloronicotinic acid, determined by X-ray diffraction, reveals it crystallizes in the monoclinic crystal system . In contrast, the related mono-halogenated compound 5-bromonicotinic acid crystallizes in the triclinic system, with reported unit cell parameters of a = 8.2576 Å, b = 11.0316 Å, c = 17.648 Å, and angles α = 93.9010°, β = 95.644°, γ = 91.486° [1].

Material Science Crystallography Polymorph Screening

Key Research and Industrial Application Scenarios for 5-Bromo-6-chloronicotinic acid (CAS 29241-62-1) Based on Evidence


Synthesis of Kinase Inhibitors and CNS-Targeting Drug Candidates via Sequential Functionalization

The orthogonal reactivity of the C-Br and C-Cl bonds in 5-bromo-6-chloronicotinic acid is ideal for the stepwise, chemoselective construction of complex drug candidates. Its enhanced lipophilicity (LogP = 2.19) compared to mono-halogenated analogs [1] makes it particularly well-suited for the design of molecules targeting the central nervous system (CNS), where optimal LogP values (typically 1.5-3.5) are crucial for blood-brain barrier penetration [2]. Researchers can leverage this compound to efficiently generate libraries of diversely substituted pyridine-based scaffolds, commonly found in kinase inhibitors and other CNS-active pharmaceuticals.

Rational Design of Advanced Materials with Tailored Solid-State Properties

For researchers in materials science, the distinct monoclinic crystal packing of 5-bromo-6-chloronicotinic acid, as opposed to the triclinic packing of 5-bromonicotinic acid , offers a different starting point for engineering solid-state properties. This includes the design of novel co-crystals, metal-organic frameworks (MOFs), or functional polymers where crystal morphology and packing density are critical to performance (e.g., in charge transport or gas sorption). Procurement of this specific compound enables the exploration of a different region of solid-state structural space.

Development of Agrochemicals Requiring Enhanced Lipophilicity and Reactivity

The compound serves as a key intermediate in the formulation of agrochemicals . Its higher LogP value (2.19) and dual-halogenated structure, compared to mono-halogenated nicotinic acids, are advantageous for the synthesis of lipophilic pesticides and herbicides. The increased lipophilicity can improve the compound's ability to penetrate the waxy cuticles of plants and insect exoskeletons, thereby enhancing biological efficacy [3].

Technical Documentation Hub

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